REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:23][CH3:24])[C:4](=[O:22])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)=[N:7][CH:6]=1)[CH3:2].NC1C=CC=CC=1CCC1C=CC(C(N(CC)CC)=O)=CN=1.NC1C=CC=CC=1CCC1C=CC=CN=1>[Pd].C(O)C>[NH2:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([N:3]([CH2:23][CH3:24])[CH2:1][CH3:2])=[O:22])=[CH:6][N:7]=1 |f:0.1|
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Name
|
6-(o-Aminophenethyl)-N,N-diethylnicotinamide N,N-diethyl-6-(o-nitrostyryl)nicotinamide
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C1=CN=C(C=C1)C=CC1=C(C=CC=C1)[N+](=O)[O-])=O)CC.NC1=C(CCC2=NC=C(C(=O)N(CC)CC)C=C2)C=CC=C1
|
Name
|
Example 2 ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(CCC2=NC=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CCC2=NC=C(C(=O)N(CC)CC)C=C2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |